![molecular formula C17H25N3O6S B13753322 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium CAS No. 112997-68-9](/img/structure/B13753322.png)
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group and a piperidin-1-ium ion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with succinic anhydride to produce 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid. Finally, the acid is neutralized with piperidine to form the piperidin-1-ium salt .
Analyse Chemischer Reaktionen
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted anilines .
Wissenschaftliche Forschungsanwendungen
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell growth. The piperidin-1-ium ion may also play a role in enhancing the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium can be compared with other similar compounds, such as:
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium: This compound contains a 2-hydroxyethyl group, which may affect its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
112997-68-9 |
|---|---|
Molekularformel |
C17H25N3O6S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium |
InChI |
InChI=1S/C12H14N2O6S.C5H11N/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-2-4-6-5-3-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);6H,1-5H2 |
InChI-Schlüssel |
RJMZQNQKYMCPJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1CC[NH2+]CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


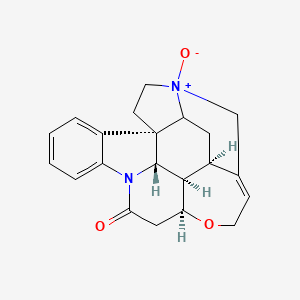
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
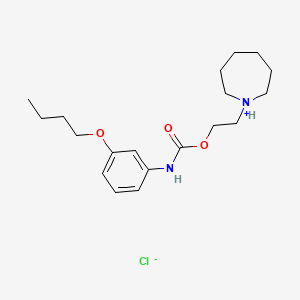
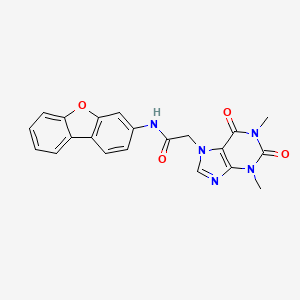
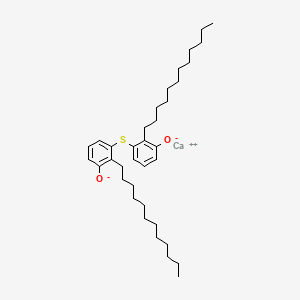



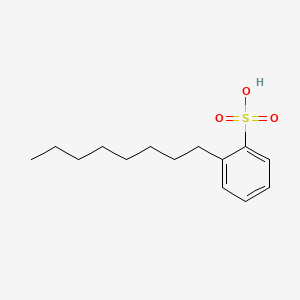

![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

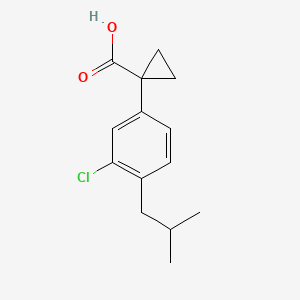
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
